2-(3-Methylbutan-2-yl)pyridine
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Overview
Description
“2-(3-Methylbutan-2-yl)pyridine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C10H15N .
Synthesis Analysis
The synthesis of 2-methylpyridines, which could include “this compound”, has been achieved using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions involved progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H15N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,6-7H2,1-2H3 .Scientific Research Applications
2,6-Bis(pyrazolyl)pyridine Derivatives Synthesis
2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been synthesized and utilized as ligands, showing advantages and disadvantages compared to widely investigated terpyridines. Their synthesis and complex chemistry, including luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, have been reviewed and highlighted (Halcrow, 2005).
Organic Synthesis and Catalysis
Imidazo[1,5-a]pyridin-3-ylidene/Thioether Mixed C/S Ligands
Chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains were synthesized, showing promising results in asymmetric allylic alkylations catalyzed by Pd complexes. The nature of the heterocycle significantly influenced the asymmetric induction, demonstrating the potential for further research in organic synthesis and catalysis (Roseblade et al., 2007).
Material Science and Optoelectronics
Efficiency Electroluminescence of Orange-Red Iridium(III) Complexes
The synthesis of pyrazol-pyridine ligands was used for orange-red iridium (III) complexes, showcasing high photoluminescent emissions and excellent performance in OLED devices. The modification of ancillary ligands significantly improved the efficiency, highlighting the potential applications of these complexes in optoelectronics and material science (Su et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylbutan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHKZSPESVTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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